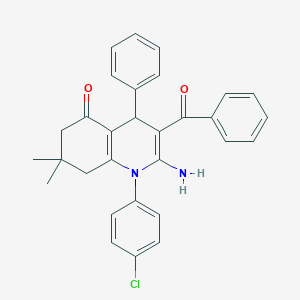
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that belongs to the class of quinolone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it has been reported to exhibit its biological activities through various mechanisms, including inhibition of DNA synthesis, inhibition of topoisomerase II, and inhibition of protein kinase activity.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been reported to exhibit cytotoxic activity against various cancer cell lines. In addition, 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been shown to exhibit anti-inflammatory activity.
実験室実験の利点と制限
One of the advantages of using 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one in lab experiments is its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations is the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the research on 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one. One of the directions is to further investigate its potential applications in drug delivery systems. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. It is also important to further investigate its mechanism of action and to explore its potential applications in various diseases.
合成法
The synthesis of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been reported in the literature. One of the methods involves the reaction of 4-chlorobenzaldehyde with 2,6-dimethyl-4-phenyl-3,5-diaminopyridine in the presence of acetic anhydride. The resulting product is then reacted with benzoyl chloride to obtain the final compound. Another method involves the reaction of 4-chlorobenzaldehyde with 2,6-dimethyl-4-phenyl-3,5-diaminopyridine in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with benzoyl chloride to obtain the final compound.
科学的研究の応用
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been investigated for its potential use as a drug delivery system. In addition, 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
製品名 |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
分子式 |
C30H27ClN2O2 |
分子量 |
483 g/mol |
IUPAC名 |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O2/c1-30(2)17-23-26(24(34)18-30)25(19-9-5-3-6-10-19)27(28(35)20-11-7-4-8-12-20)29(32)33(23)22-15-13-21(31)14-16-22/h3-16,25H,17-18,32H2,1-2H3 |
InChIキー |
HTAJOPGTGXYFOO-UHFFFAOYSA-N |
異性体SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)


![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)



